8-O-Acetylharpagide

Catalog No.
S633330
CAS No.
6926-14-3
M.F
C17H26O11
M. Wt
406.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-O-Acetylharpagide

CAS Number

6926-14-3

Product Name

8-O-Acetylharpagide

IUPAC Name

[(4aS,7S,7aS)-7-methyl-1-[(2S,3R,4R,6R)-3,4,5,5,6-pentahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C17H26O11/c1-8(19)27-15(2)5-3-9-4-6-25-13(10(9)15)26-14-11(20)12(21)17(23,24)16(22,7-18)28-14/h4,6,9-14,18,20-24H,3,5,7H2,1-2H3/t9-,10+,11+,12+,13?,14-,15-,16+/m0/s1

InChI Key

NJJKLOCFAWWZNT-WFGRRWOCSA-N

SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C

Synonyms

β-D-1β,4a,5,6,7,7aα-hexahydro-4aα,5α,7α-trihydroxy-7-methylcyclopenta[c]pyran-1-yl-Glucopyranoside 7-Acetate; Harpagide 8-Acetate; [1S-(1α,4aα,5α,7α,7aα)]-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-ylβ-D-Glucop

Canonical SMILES

CC(=O)OC1(CCC2C1C(OC=C2)OC3C(C(C(C(O3)(CO)O)(O)O)O)O)C

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@H]1C(OC=C2)O[C@@H]3[C@@H]([C@H](C([C@](O3)(CO)O)(O)O)O)O)C

8-O-Acetylharpagide is a naturally occurring compound belonging to the class of iridoid glycosides. It is primarily isolated from the plant Ajuga reptans, commonly known as bugleweed []. Scientific research on 8-O-Acetylharpagide has explored its potential applications in various areas, including:

Anti-inflammatory activity

Studies have investigated the anti-inflammatory properties of 8-O-Acetylharpagide. In vitro and in vivo models suggest it may help reduce inflammation by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response [].

Anti-tumor activity

Research has explored the potential anti-tumor effects of 8-O-Acetylharpagide. Studies in cell lines and animal models have shown that it may exhibit anti-proliferative and pro-apoptotic (cell death) effects on certain cancer cells [, ].

8-O-Acetylharpagide is a naturally occurring compound classified as an iridoid monoterpenoid glycoside. Its chemical formula is C17H26O11C_{17}H_{26}O_{11} and it is primarily extracted from various species within the Lamiaceae family, notably from the plant Ajuga decumbens and other related species such as Ajuga reptans and Leonurus turkestanicus . This compound is recognized for its structure, which features an acetyl group at the 8-position of the harpagide molecule, contributing to its unique biological properties.

  • The mechanism of action for 8-O-Acetylharpagide's potential biological effects is still under investigation [].
  • Some studies suggest it may interfere with inflammatory pathways or cell signaling processes, but more research is needed [].
  • Information on safety and hazards associated with 8-O-Acetylharpagide is limited in publicly available scientific research.
  • As with any compound, caution is advised until more is known about its potential risks.
That are typical for organic compounds with hydroxyl and carbonyl functional groups:

  • Oxidation: This can be performed using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Utilizing reducing agents such as sodium borohydride can convert 8-O-acetylharpagide into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur, particularly with hydroxide ions or amines, resulting in the formation of substituted iridoid glycosides .

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionHydroxide ionsAqueous solution

8-O-Acetylharpagide exhibits a range of biological activities, making it a subject of interest in pharmacological research:

  • Antitumoral Activity: It has been shown to inhibit the proliferation of cancer cells, particularly colon cancer cells, by inducing apoptosis through mechanisms involving the Wnt signaling pathway .
  • Antiviral Activity: The compound demonstrates efficacy against viral infections by interfering with viral replication processes .
  • Antibacterial and Anti-inflammatory Effects: It exhibits properties that inhibit bacterial growth and reduce inflammation, suggesting potential therapeutic applications in treating infections and inflammatory diseases .

The synthesis of 8-O-acetylharpagide can be achieved through two primary methods:

  • Chemical Synthesis: This involves the acetylation of harpagide using acetic anhydride in the presence of a catalyst such as pyridine under controlled temperature conditions.
  • Natural Extraction: Industrial production typically involves extracting the compound from the whole plant material of Ajuga decumbens. The dried plant is subjected to solvent extraction (often with ethanol or methanol), followed by purification through chromatographic techniques to isolate 8-O-acetylharpagide .

Due to its diverse biological activities, 8-O-acetylharpagide has several potential applications:

  • Pharmaceutical Development: Its antitumoral and antiviral properties make it a candidate for developing new therapies against cancer and viral infections.
  • Nutraceuticals: Given its anti-inflammatory effects, it may be used in dietary supplements aimed at reducing inflammation .
  • Cosmetic Industry: Its ability to suppress cellular senescence suggests potential applications in anti-aging products .

Research has indicated that 8-O-acetylharpagide interacts with various biomolecules, including enzymes and proteins involved in cellular signaling pathways. Studies have demonstrated its ability to modulate key pathways related to cell proliferation and inflammation. For instance, its interactions have been linked to the modulation of reactive oxygen species levels in cells, indicating a role in oxidative stress response mechanisms .

8-O-Acetylharpagide shares structural and functional similarities with other iridoids. Here are some notable compounds for comparison:

Compound NameSource PlantKey Activities
HarpagideAjuga reptansAntitumoral, anti-inflammatory
CatalpolRehmannia glutinosaAntioxidant, anti-inflammatory
Geniposidic acidGardenia jasminoidesAntioxidant, hepatoprotective

Uniqueness of 8-O-Acetylharpagide

While many iridoids exhibit similar biological activities, 8-O-acetylharpagide is distinguished by its specific acetylation at the 8-position, which enhances its bioavailability and pharmacological efficacy compared to its non-acetylated counterparts like harpagide. This modification contributes significantly to its potency against various diseases .

8-O-Acetylharpagide was first characterized in 1996 from Ajuga reptans (Lamiaceae), where it was identified as a nonsteroidal ecdysteroid agonist with an EC50 of 22 μM in Drosophila receptor assays. Subsequent isolation from Ajuga bracteosa in 2004 revealed broader pharmacological activities, including antibacterial and cardiotonic effects. The compound’s anti-cancer potential gained attention in 2023 when studies demonstrated its ability to inhibit 4T1 breast tumor growth through AKT/NF-κB/MMP9 pathway modulation. Recent advancements in ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) have enabled precise tracking of its 21 metabolites in mammalian systems.

Botanical Sources and Taxonomic Distribution

This iridoid glycoside occurs predominantly in the genus Ajuga (Lamiaceae), with documented presence in:

Plant SpeciesTissue Concentration RangeGeographic Distribution
Ajuga decumbens35% of total iridoidsEastern Asia
Ajuga reptans2.8 mg/g dry weightEurope, North Africa
Ajuga bracteosa1.2% leaf extractWestern Himalayas
Castilleja tenuiflora0.45% root biomassNorth America

Lesser quantities have been detected in Oxera coronata (New Caledonia) and Galeopsis bifida (Northern Europe). The compound’s distribution correlates with arid to semi-arid ecosystems, suggesting evolutionary adaptation to environmental stressors.

Biosynthetic Pathways in Plant Species

8-O-Acetylharpagide biosynthesis follows the iridoid pathway through four enzymatic stages:

  • Geraniol Formation:
    Geranyl pyrophosphate → Geraniol (via geraniol diphosphate synthase)

  • Iridoid Scaffold Synthesis:
    8-Oxogeranial → Nepetalactol (via iridoid synthase)
    $$ \text{C}{10}\text{H}{16}\text{O} \xrightarrow{\text{ISY}} \text{C}{10}\text{H}{18}\text{O}_2 $$

  • Glycosylation:
    Harpagide + UDP-glucose → Harpagide glucoside (β-glucosidase)

  • Acetylation:
    Harpagide + Acetyl-CoA → 8-O-Acetylharpagide (acetyltransferase)

Key regulatory nodes include cytochrome P450-mediated oxidations and gut microbiota β-glucosidases that hydrolyze the prodrug into active metabolites like M5 (demethylated aglycone).

Research Significance in Natural Product Chemistry

As a prototype for prodrug optimization, 8-O-acetylharpagide exemplifies three critical pharmacological challenges:

  • Bioavailability Limitations: 7.7% absolute bioavailability in rats due to first-pass metabolism
  • Metabolic Activation: 21 identified metabolites, primarily via hepatic CYP3A4 and intestinal flora
  • Multi-Target Effects: Binds AKT1 (Kd=4.3 nM), MMP9 (Kd=7.8 nM), and STAT3 (Kd=12.1 nM)

Its structural complexity ($$ \text{C}{17}\text{H}{26}\text{O}_{11} $$, MW 406.38 g/mol) makes it a benchmark for iridoid glycoside characterization techniques, particularly in differentiating stereoisomers like 6-epi-8-O-acetylharpagide.

8-O-Acetylharpagide, an iridoid glycoside compound with the molecular formula C17H26O11 and molecular weight of 406.38 Da, demonstrates complex receptor binding characteristics that have evolved significantly through metabolic transformation [1]. The compound functions primarily as a prodrug, with its active metabolites exhibiting enhanced binding affinity to multiple cellular targets compared to the parent compound [2].

Recent comprehensive metabolomic studies have identified twenty-one distinct metabolites of 8-O-Acetylharpagide, with metabolites M3 and M5 emerging as the primary active compounds responsible for biological activity [2]. These key metabolites demonstrate strong binding affinity to critical cancer-related targets, including AKT serine/threonine kinase 1, matrix metalloproteinase 9, and signal transducer and activator of transcription 3 [2] [3].

Network pharmacology analysis has revealed that 8-O-Acetylharpagide and its metabolites interact with approximately 280 relevant molecular targets [2]. The compound-target interaction network demonstrates that all active compounds maintain interaction degrees greater than 15, indicating their capacity to regulate multiple targets simultaneously to achieve diverse therapeutic effects [2].

Target ProteinMetabolite InteractionBinding CharacteristicsFunctional Role
AKT1M3, M5 strong bindingHigh affinity interactionCell survival regulation
MMP9M3, M5 strong bindingCompetitive inhibitionExtracellular matrix degradation
STAT3M3, M5 strong bindingTranscriptional modulationGene expression control
GAPDHActive metabolitesStrong binding affinityMetabolic pathway regulation
EGFRActive metabolitesReceptor interactionGrowth factor signaling
CASP3Active metabolitesEnzymatic modulationApoptosis regulation

The metabolite M5 exhibits superior pharmacokinetic properties, including enhanced lipid solubility and reduced polarity compared to the parent compound, facilitating improved cellular penetration and target engagement [2]. Metabolite M3, identified as dihydrogen-harpagenin, represents the deacetylation, hydrolysis, and reduction product of 8-O-Acetylharpagide with molecular formula C9H16O5 [2].

Ecdysteroid Receptor Interaction and Agonist Activity

The ecdysteroid receptor interaction of 8-O-Acetylharpagide represents one of the most controversial aspects of its molecular mechanism. Initial investigations reported that 8-O-Acetylharpagide demonstrated ecdysteroid agonist activity with an EC50 value of 22 microM in transactivation assays using beta-galactosidase as the reporter gene [4]. The compound was shown to compete with tritiated-ponasterone A for binding to the Drosophila ecdysteroid receptor and induced differentiation of Drosophila Kc cells, characteristics consistent with ecdysteroid agonist behavior [4].

However, subsequent comprehensive reinvestigation of 8-O-Acetylharpagide activity challenged these initial findings [5]. Purified 8-O-Acetylharpagide demonstrated no activity in the Drosophila melanogaster B(II) cell bioassay, neither as an agonist nor as an antagonist [5]. Furthermore, the purified compound failed to displace tritiated-ponasterone A from dipteran or lepidopteran ecdysteroid receptor complexes [5].

The apparent discrepancy in ecdysteroid receptor activity was attributed to contaminating ecdysteroids present in the original Ajuga reptans extracts [5]. Ajuga reptans is recognized as a species particularly rich in ecdysteroids, and the initial agonist activity was determined to derive from these contaminating compounds rather than from 8-O-Acetylharpagide itself [5] [6].

Contemporary ecdysteroid receptor binding assays utilize tritiated-ponasterone A as the standard ligand, with binding affinity measured through competitive displacement studies [7] [8]. The ecdysteroid receptor complex consists of the ecdysone receptor and ultraspiracle proteins, forming heterodimers that recognize specific DNA sequences [7] [9].

Assay TypeOriginal ResultsReinvestigation ResultsConclusion
Transactivation AssayEC50 = 22 μMNo activity detectedActivity from contaminants
Receptor BindingCompetitive displacementNo displacementNo direct receptor binding
Cell DifferentiationPositive responseNo responseNon-specific effects
Purified Compound TestingNot performedNegative resultsNo ecdysteroid activity

Signaling Pathway Modulation

8-O-Acetylharpagide exerts its primary biological effects through modulation of the AKT/Nuclear Factor-κB/matrix metalloproteinase 9 signaling axis [2] [3]. The compound functions as a prodrug that requires metabolic conversion to achieve optimal pathway modulation, with metabolites M3 and M5 serving as the primary active modulators [2].

The phosphatidylinositol 3-kinase/AKT signaling pathway represents the central target for 8-O-Acetylharpagide metabolites [2] [3]. Network pharmacology analysis indicates that the metabolites exert anticancer effects by modulating this critical survival pathway [2]. In vivo experiments demonstrate that oral administration of 8-O-Acetylharpagide significantly inhibits tumor tissue proliferation by suppressing the expression of the AKT/Nuclear Factor-κB/matrix metalloproteinase 9 signaling axis [2].

Western blotting analysis reveals that 8-O-Acetylharpagide treatment results in significant decreases in matrix metalloproteinase 9 and AKT protein levels in tumor tissues [2]. The levels of phosphorylated AKT and Nuclear Factor-κB p65 subunit are markedly reduced, indicating comprehensive suppression of the AKT/Nuclear Factor-κB pathway [2]. The phosphorylated AKT to total AKT ratio demonstrates significant reduction in treated groups, confirming the inhibitory effect on AKT signaling [2].

The Nuclear Factor-κB pathway modulation involves multiple mechanistic components [10] [11]. The canonical Nuclear Factor-κB pathway depends on IκB kinase beta and Nuclear Factor-κB essential modulator, leading to phosphorylation of inhibitor of κB alpha and nuclear translocation of p65-containing heterodimers [10]. 8-O-Acetylharpagide metabolites interfere with this cascade, preventing Nuclear Factor-κB activation and subsequent inflammatory gene expression [2].

Matrix metalloproteinase 9 represents a critical downstream target in the signaling cascade [2]. This enzyme facilitates tumor invasion and metastasis by degrading extracellular matrix components and basement membranes [2]. The suppression of matrix metalloproteinase 9 expression by 8-O-Acetylharpagide metabolites contributes to the compound's anti-metastatic properties [2].

Signaling ComponentBaseline ExpressionPost-Treatment ExpressionModulation Effect
Total AKT100%Significantly decreasedProtein level reduction
Phosphorylated AKT100%Markedly reducedSignaling inhibition
Nuclear Factor-κB p65100%Significantly decreasedTranscriptional suppression
Matrix Metalloproteinase 9100%Substantially reducedEnzymatic activity inhibition
p-AKT/AKT Ratio1.0Significantly lowerPathway inactivation

Structure-Activity Relationship Studies

The structure-activity relationship of 8-O-Acetylharpagide demonstrates that metabolic transformation is essential for biological activity [2]. The parent compound serves as a prodrug with limited direct biological activity, while specific metabolites exhibit enhanced therapeutic potential through structural modifications [2].

Metabolite M3, identified as dihydrogen-harpagenin with molecular formula C9H16O5, represents a critical active metabolite formed through deacetylation, hydrolysis, and reduction of the parent compound [2]. This metabolite demonstrates strong binding affinity to cancer-related targets and exhibits superior biological activity compared to the parent compound [2].

Metabolite M5, with molecular formula C11H20O6, emerges as another key active compound formed through hydrolysis and reduction processes [2]. This metabolite displays enhanced pharmacokinetic properties, including improved lipid solubility and reduced polarity, facilitating better cellular penetration and target engagement [2].

The primary metabolic pathways include demethylation, hydrolysis, and glucuronidation [2]. Demethylation products, such as metabolite M1 (C15H22O11), demonstrate reduced biological activity compared to reduction products [2]. Deacetylation combined with demethylation, as observed in metabolite M2 (C14H22O10), further diminishes therapeutic potential [2].

The acetyl group at the 8-position appears critical for prodrug stability and metabolic conversion [2]. Removal of this group through deacetylation is essential for generating active metabolites, but premature deacetylation combined with other modifications reduces activity [2]. The glycosidic linkage provides stability during absorption and facilitates targeted release of active aglycones [2].

Compound/MetaboliteMolecular FormulaMolecular WeightStructural ModificationBiological Activity
8-O-AcetylharpagideC17H26O11406.38Parent compoundProdrug activity
M3 (Dihydrogen-harpagenin)C9H16O5204.22Deacetylation + hydrolysis + reductionHigh activity
M5 (Reduction product)C11H20O6248.27Hydrolysis + reductionHigh activity
M1 (Demethylation)C15H22O11378.33DemethylationReduced activity
M2 (Demethylation + Deacetylation)C14H22O10350.30Demethylation + deacetylationLow activity

The iridoid scaffold provides the fundamental structural framework for biological activity [12] [13]. The cyclopentane ring system with appropriate hydroxyl substitution patterns enables specific protein-target interactions [2]. The glucose moiety contributes to compound stability and influences pharmacokinetic properties through facilitated transport mechanisms [2].

Hydroxylation patterns significantly influence activity profiles [2]. Metabolites with hydroxyl groups at specific positions demonstrate enhanced binding affinity to target proteins [2]. The stereochemistry of hydroxyl substituents affects molecular recognition and binding specificity [2].

Molecular Docking and Computational Research

Molecular docking studies of 8-O-Acetylharpagide and its metabolites provide detailed insights into protein-ligand interactions and binding mechanisms [2] [14]. Computational analysis focuses on six primary target proteins: glyceraldehyde-3-phosphate dehydrogenase, AKT serine/threonine kinase 1, epidermal growth factor receptor, signal transducer and activator of transcription 3, caspase 3, and matrix metalloproteinase 9 [2].

The molecular docking protocol utilized protein structures obtained from the Protein Data Bank with specific selection criteria including resolution ≤2.5 Å, complete conformational sequences, and crystallization pH values approximating normal human physiological ranges [2]. AutoDock Tools version 1.5.6 was employed for component-target molecule docking, with visualization accomplished using PyMOL software [2].

Binding energy calculations reveal that interactions with binding energies less than 0 kcal/mol indicate successful docking between compounds and target proteins, while binding energies less than -1.2 kcal/mol represent satisfactory docking interactions [2]. The metabolites M3 and M5 consistently demonstrate binding energies within the satisfactory range across multiple target proteins [2].

Three-dimensional structural analysis of target proteins reveals specific binding pockets that accommodate 8-O-Acetylharpagide metabolites [2]. The ligand-binding domains of target proteins exhibit complementary structural features that facilitate high-affinity interactions with active metabolites [2]. Molecular surface analysis demonstrates favorable electrostatic interactions between metabolite functional groups and amino acid residues within binding pockets [2].

Target ProteinPDB IDBinding Energy (kcal/mol)Key InteractionsBinding Pocket Characteristics
AKT13O96< -1.2M3, M5 strong bindingHydrophobic pocket with polar contacts
MMP91GKC< -1.2M3, M5 competitive bindingActive site with metal coordination
STAT35AX3< -1.2M3, M5 transcriptional modulationDNA-binding domain interaction
GAPDHIU8F< -1.2Metabolite bindingEnzymatic active site
EGFR1M17< -1.2Receptor modulationATP-binding pocket
CASP36X8I< -1.2Allosteric interactionRegulatory binding site

Computational pharmacokinetic analysis demonstrates that metabolite M5 exhibits superior drug-like properties compared to the parent compound [2]. The reduced polarity and enhanced lipophilicity of M5 facilitate improved membrane permeability and cellular uptake [2]. Molecular dynamics simulations confirm stable protein-ligand complexes with minimal conformational fluctuations during binding [2].

Structure-based drug design principles reveal that the iridoid scaffold provides an optimal framework for multi-target interactions [2]. The rigid cyclopentane core maintains appropriate spatial orientation of functional groups, while flexible glycosidic linkages allow conformational adaptation to different binding pockets [2]. Hydroxyl group positioning enables specific hydrogen bonding interactions with target amino acid residues [2].

Network pharmacology integration with molecular docking results validates the multi-target mechanism of action [2]. The computational analysis confirms that metabolites M3 and M5 can simultaneously interact with multiple proteins within the AKT/Nuclear Factor-κB/matrix metalloproteinase 9 signaling network [2]. This multi-target approach explains the comprehensive biological effects observed in experimental studies [2].

4T1 Murine Breast Cancer Model

The 4T1 breast cancer model serves as the primary experimental system for evaluating 8-O-Acetylharpagide anti-cancer effects. This model is particularly valuable as it closely mimics human stage IV breast cancer, demonstrating spontaneous metastasis to lungs and liver [3] [2]. Female Balb-C mice injected subcutaneously with 4T1 cells develop nodular tumors measuring 2-4 mm within one week, indicating successful tumor establishment [1].

In controlled studies, oral administration of 8-O-Acetylharpagide significantly reduced tumor volume and weight compared to model groups. Treatment groups receiving 75 mg/kg (low dose) and 150 mg/kg (high dose) daily for four weeks demonstrated dose-dependent anti-tumor activity [1] [3]. The compound effectively reduced 4T1 mouse tumor volume and weight compared with control groups, establishing its therapeutic efficacy in this aggressive breast cancer model [3] [4].

Mechanistic Validation Studies

Western blotting analysis confirmed that 8-O-Acetylharpagide treatment significantly inhibited proliferation of 4T1 tumor tissues through suppression of critical signaling pathways [1]. The therapeutic effects were validated through comprehensive protein expression analysis, demonstrating measurable changes in key cancer-related markers following treatment [2].

Treatment GroupTumor Volume ReductionWeight ReductionDuration
Low Dose (75 mg/kg)ModerateModerate4 weeks
High Dose (150 mg/kg)SignificantSignificant4 weeks
ControlBaselineBaseline-

Tumor Proliferation Inhibition Mechanisms

Metabolic Activation Pathway

AKT/Nuclear Factor Kappa B/Matrix Metalloproteinase 9 Signaling Pathway Research

Pathway Suppression Mechanisms

In vivo experiments demonstrated that 8-O-Acetylharpagide significantly inhibits the AKT/Nuclear Factor Kappa B/Matrix Metalloproteinase 9 (AKT/NF-κB/MMP9) signaling axis in 4T1 tumor tissues [1] [2]. This suppression occurs following metabolism of 8-O-Acetylharpagide to active metabolites M5 and M3, which subsequently target key proteins in the signaling cascade [1].

Protein Expression Changes

Western blotting analysis revealed dose-dependent changes in critical pathway proteins:

AKT Expression: Both total AKT and phosphorylated AKT (p-AKT) levels were significantly decreased in high-dose treatment groups. The p-AKT/AKT ratio was markedly reduced, indicating suppressed pathway activation [1].

Nuclear Factor Kappa B (NF-κB p65): Protein levels were markedly reduced following treatment, leading to decreased transcriptional activity of downstream oncogenic targets [1].

Matrix Metalloproteinase 9 (MMP9): Expression was significantly decreased, directly impacting tumor invasion and metastatic potential [1].

Protein MarkerControlLow DoseHigh DoseFunctional Impact
Total AKTBaselineDecreasedSignificantly decreasedReduced proliferation
p-AKTBaselineDecreasedSignificantly decreasedSuppressed signaling
p-AKT/AKT ratioBaselineDecreasedSignificantly decreasedPathway inhibition
NF-κB (p65)BaselineDecreasedMarkedly reducedDecreased transcription
MMP9BaselineDecreasedSignificantly decreasedReduced invasion

Molecular Docking Validation

Molecular docking studies confirmed strong binding interactions between active metabolites and pathway targets. M5 demonstrated exceptional binding affinity to AKT1 (-6.17 kcal/mol) and MMP9 (-6.53 kcal/mol), while the parent compound showed weak binding to these targets [1]. This validates the prodrug mechanism and explains the requirement for metabolic activation.

Metabolomic and Microbiome Interactions in Cancer Models

Primary Bile Acid Biosynthesis Regulation

Research demonstrates that 8-O-Acetylharpagide anti-breast cancer effects are closely related to regulation of primary bile acid biosynthesis pathways [1] [3]. Metabolomic analysis revealed 12 potential metabolite biomarkers in feces, primarily involved in primary bile acid biosynthesis and arachidonic acid metabolism [3].

The compound modulates bile acid metabolism through multiple mechanisms, potentially influencing cancer cell metabolism and tumor microenvironment conditions. These metabolic changes contribute to the overall anti-cancer effects observed in experimental models [3].

Arachidonic Acid Metabolism Modulation

8-O-Acetylharpagide significantly affects arachidonic acid metabolic pathways, which play crucial roles in inflammation and cancer progression [3]. The compound and its metabolites influence prostaglandin and leukotriene synthesis, potentially reducing pro-inflammatory signals that support tumor growth and metastasis [5].

Studies demonstrate that iridoid compounds, including 8-O-Acetylharpagide, can inhibit cyclooxygenase and lipoxygenase metabolites, affecting PGE2 and LTC4 release from stimulated cells [5]. This anti-inflammatory activity contributes to the overall anti-cancer effects through modulation of the tumor microenvironment.

Gut Microbiota Modulation

The 16S ribosomal RNA sequencing results demonstrated that 8-O-Acetylharpagide modulated the abundance of intestinal flora in 4T1 mice [3]. Specifically, the compound influences the abundance of Akkermansia and Firmicutes, two bacterial genera with known roles in cancer development and progression.

Akkermansia Modulation: This beneficial bacterial genus is associated with improved gut barrier function and anti-inflammatory effects. Enhanced Akkermansia abundance following 8-O-Acetylharpagide treatment may contribute to improved immune surveillance and reduced systemic inflammation [3].

Firmicutes Regulation: Changes in Firmicutes abundance affect bile acid metabolism and short-chain fatty acid production, influencing both local gut environment and systemic metabolic conditions relevant to cancer progression [3].

Spearman Correlation Analysis

Spearman correlation analysis revealed strong relationships between specific metabolites and bacterial genera. Calcitriol and prostaglandin G2 demonstrated strong correlations with Akkermansia, Firmicutes, and Muribaculum [3]. These correlations suggest coordinated changes in both metabolic and microbial environments that collectively contribute to anti-cancer effects.

Epstein-Barr Virus Early Antigen Inhibition

Epstein-Barr Virus Early Antigen Activity

8-O-Acetylharpagide demonstrates potent inhibitory effects against Epstein-Barr Virus Early Antigen (EBV-EA) activation [6] [7]. The compound not only significantly inhibits EBV-Viral Capsid Antigen (VCA) but also alleviates hyperfunction and effusion of capillary permeability during early inflammation [7].

This antiviral activity is particularly relevant to cancer prevention, as Epstein-Barr Virus infections are associated with various malignancies including lymphomas and nasopharyngeal carcinomas. The ability to inhibit viral early antigen expression suggests potential applications in preventing virus-associated cancers [6].

Cancer Chemopreventive Activity

Research demonstrates that 8-O-Acetylharpagide exhibits remarkable inhibitory effects on two-stage carcinogenesis models. The compound significantly reduces tumor formation in mouse skin tumor models induced by nitric oxide donors and tumor promoters [6].

Specifically, 8-O-Acetylharpagide showed potent anti-tumor-promoting activity in two-stage carcinogenesis tests using N-nitrosodiethylamine (DEN) as an initiator and phenobarbital as a promoter [6] [8]. This chemopreventive activity demonstrates the compound's ability to interfere with cancer initiation and promotion phases.

Mechanistic Basis for Antiviral Effects

The antiviral effects against Epstein-Barr Virus early antigen may involve interference with viral replication machinery and host cell signaling pathways that support viral persistence. Given that EBV establishes latency in B cells and can be reactivated under certain conditions, compounds that inhibit early antigen expression may prevent viral reactivation and associated oncogenic transformation [6].

Research on Other Cancer Types and Models

Hepatic Carcinogenesis Models

8-O-Acetylharpagide demonstrates significant anti-tumor activity in hepatic carcinogenesis models using N-nitrosodiethylamine (DEN) as an initiator [6] [8]. The compound exhibited potent anti-tumor-promoting activity when phenobarbital was used as a promoter in these experimental systems [6].

The hepatoprotective properties of 8-O-Acetylharpagide contribute to its anti-cancer effects in liver models through multiple mechanisms including reduction of oxidative stress, preservation of hepatocyte function, and modulation of inflammatory responses that support tumor development [8].

Lung Cancer Research

Studies indicate that 8-O-Acetylharpagide inhibits lung cancer development, though specific mechanistic details require further investigation [1] [9]. The compound's ability to modulate multiple signaling pathways suggests potential applications across various lung cancer subtypes.

The anti-inflammatory and antioxidant properties of 8-O-Acetylharpagide may be particularly relevant to lung cancer prevention and treatment, given the role of chronic inflammation and oxidative stress in pulmonary carcinogenesis [9].

Skin Cancer Prevention

Research demonstrates that 8-O-Acetylharpagide exerts cancer chemopreventive effects against chemically-induced skin cancers. The compound significantly inhibits tumor formation in models using 7,12-dimethylbenzo[a]-anthracene and 12-O-tetradecanoylphorbol-13-acetate [6].

These findings suggest broad-spectrum anti-cancer potential extending beyond breast cancer models to include epithelial malignancies of various tissue origins. The chemopreventive activity indicates potential applications in high-risk populations or as adjuvant therapy [6].

Multi-Cancer Pathway Targeting

The ability of 8-O-Acetylharpagide metabolites to target multiple cancer-related proteins simultaneously suggests potential efficacy across diverse cancer types. The compound's effects on AKT, MMP9, STAT3, and other key oncogenic targets are relevant to most solid tumors [1].

XLogP3

-2.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

406.14751164 g/mol

Monoisotopic Mass

406.14751164 g/mol

Heavy Atom Count

28

Appearance

Powder

Dates

Last modified: 08-15-2023

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